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Compound of Interest

Compound Name: Fmoc-D-4-Pal-OH

Cat. No.: B2389017 Get Quote

An In-depth Technical Guide to Fmoc-D-4-Pal-OH

This guide provides a comprehensive overview of (9H-fluoren-9-yl)methyl (2R)-2-amino-3-

(pyridin-4-yl)propanoate, commonly known as Fmoc-D-4-Pal-OH. It is intended for

researchers, scientists, and professionals in the fields of peptide chemistry and drug

development. This document details its chemical identity, physicochemical properties, and its

application in solid-phase peptide synthesis (SPPS).

Chemical Structure and IUPAC Name
Fmoc-D-4-Pal-OH is a derivative of the non-standard amino acid D-4-pyridylalanine, where the

alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This protecting

group is crucial for its use in peptide synthesis, as it is stable under acidic conditions but can be

readily removed with a mild base, typically piperidine.

IUPAC Name: (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-pyridinyl)propanoic

acid[1]

Synonyms: Fmoc-D-4-pyridylalanine, N-Fmoc-3-(4-pyridyl)-D-alanine[2]

CAS Number: 205528-30-9[1][2][3][4]

Below is a two-dimensional representation of the chemical structure.
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Fmoc-D-4-Pal-OH Structure
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Caption: Chemical structure of Fmoc-D-4-Pal-OH.

Physicochemical Properties
The key quantitative data for Fmoc-D-4-Pal-OH are summarized in the table below, providing

essential information for experimental design and execution.
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Property Value Source(s)

Molecular Formula C₂₃H₂₀N₂O₄ [1][4]

Molecular Weight 388.42 g/mol [1][3][4]

Appearance
White to off-white crystalline

powder
[3]

Melting Point 130-133 °C

Solubility

Soluble in DMSO, DMF,

Methanol, Ethanol. Insoluble in

water.

[3]

Storage (Solid)
3 years at -20°C; 2 years at

4°C
[3]

Storage (In Solution)
6 months at -80°C; 1 month at

-20°C
[3][5]

Topological Polar Surface Area

(TPSA)
88.52 Å² [4]

LogP 3.616 [4]

Experimental Protocols
Fmoc-D-4-Pal-OH is primarily used as a building block in Fmoc-based solid-phase peptide

synthesis (SPPS). Below is a representative protocol for the coupling of Fmoc-D-4-Pal-OH to a

resin, followed by the removal of the Fmoc protecting group to allow for chain elongation.

Attaching Fmoc-D-4-Pal-OH to 2-Chlorotrityl Chloride
Resin
This protocol describes the initial step of SPPS: loading the first amino acid onto the solid

support.

Resin Preparation: Swell 1g of 2-chlorotrityl chloride resin in N,N-dimethylformamide (DMF)

for 10-15 minutes in a reaction vessel. After swelling, drain the DMF.[6]
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Amino Acid Solution Preparation: Dissolve 2 equivalents of Fmoc-D-4-Pal-OH (relative to

the resin's substitution capacity) in DMF. To aid dissolution, a small amount of

dichloromethane (DCM) can be added.[6]

Coupling Reaction: Add the Fmoc-D-4-Pal-OH solution to the swollen resin. Add 4

equivalents of N,N-diisopropylethylamine (DIPEA) to the mixture.[6] Agitate the mixture at

room temperature for 30-60 minutes.

Capping: To block any unreacted sites on the resin, add a capping solution of

DCM:Methanol:DIPEA (17:2:1 v/v/v) and agitate for an additional 30 minutes.[6]

Washing: Drain the reaction vessel and wash the resin sequentially with DMF (3 times),

DCM (3 times), and Methanol (2 times) to remove excess reagents and byproducts.

Drying: Dry the resin under vacuum to obtain the Fmoc-D-4-Pal-loaded resin.

Fmoc Deprotection
This step is performed after each coupling cycle to deprotect the N-terminal amine for the next

coupling reaction.

Resin Swelling: Swell the peptide-resin in DMF for 10-15 minutes.

Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin.[7]

Reaction: Agitate the mixture for 15-30 minutes at room temperature.[7] The piperidine

reacts with the Fmoc group, removing it from the N-terminal amine.

Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (at least 5

times) to remove residual piperidine and the Fmoc-adduct byproduct.[7]

Confirmation: A qualitative test (e.g., Kaiser test) can be performed to confirm the presence

of a free primary amine, indicating successful deprotection. The resin is now ready for the

next coupling cycle.

Workflow Visualization
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The following diagram illustrates the logical workflow for incorporating an Fmoc-protected

amino acid, such as Fmoc-D-4-Pal-OH, into a growing peptide chain during solid-phase

peptide synthesis.

Start: Resin with Free Amine
(R-NH₂)

1. Coupling
- Add Fmoc-D-4-Pal-OH

- Add Activator (e.g., HBTU/DIC)
- Add Base (e.g., DIPEA)

Peptide Chain Elongation

2. Wash
(Remove excess reagents)

3. Fmoc Deprotection
(20% Piperidine in DMF)

4. Wash
(Remove piperidine and byproduct)

Ready for Next Amino Acid Coupling

Repeat for each
amino acid

Final Cleavage & Purification

After final amino acid
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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